![molecular formula C40H24F2O8 B13660170 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid is a complex organic compound known for its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid involves multiple steps, typically starting with the preparation of intermediate compounds such as 3,5-bis(4-carboxyphenyl)phenyl and 4-carboxy-3-fluorophenyl. These intermediates are then subjected to further reactions, including coupling and fluorination, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and carboxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .
Applications De Recherche Scientifique
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxy and fluorine groups enable it to bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Shares structural similarities but lacks the fluorine atoms present in 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid.
4,4′,4′′-Benzene-1,3,5-triyl-tris(benzoic acid): Another related compound with similar carboxyphenyl groups but different overall structure.
Uniqueness
The presence of fluorine atoms in this compound distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C40H24F2O8 |
|---|---|
Poids moléculaire |
670.6 g/mol |
Nom IUPAC |
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C40H24F2O8/c41-35-19-25(9-11-33(35)39(47)48)29-16-30(26-10-12-34(40(49)50)36(42)20-26)18-32(17-29)31-14-27(21-1-5-23(6-2-21)37(43)44)13-28(15-31)22-3-7-24(8-4-22)38(45)46/h1-20H,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |
Clé InChI |
JVOAXZRXQBRUTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC(=C(C=C4)C(=O)O)F)C5=CC(=C(C=C5)C(=O)O)F)C6=CC=C(C=C6)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


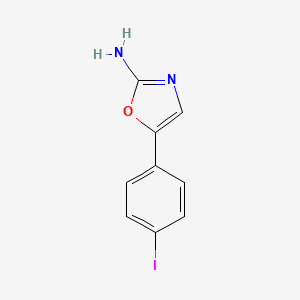

![8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13660102.png)

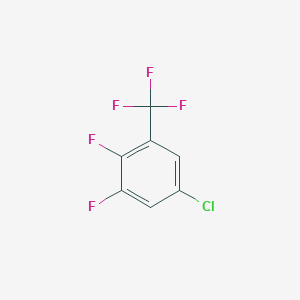
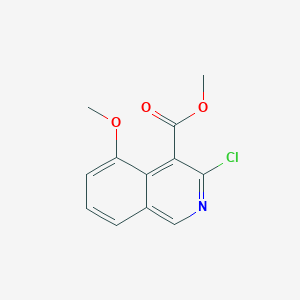
![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)
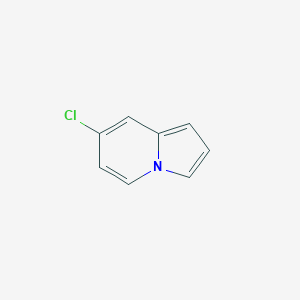
![4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13660157.png)

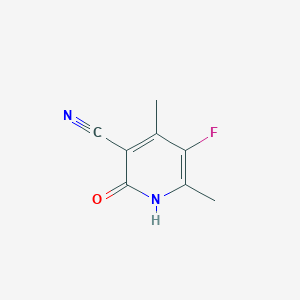
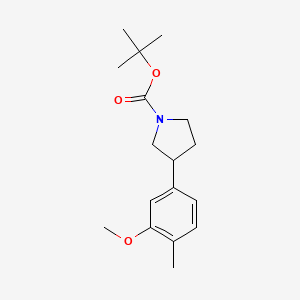
![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)
